Fmoc-3-fluoro-L-phenylalanine (CAS 198560-68-8) is a meta-fluorinated, Fmoc-protected unnatural amino acid widely utilized in solid-phase peptide synthesis (SPPS) and protein engineering. By introducing a highly electronegative fluorine atom at the 3-position of the phenyl ring, this building block subtly alters the local hydrophobicity, pKa, and electronic distribution of the resulting peptide without imposing the severe steric bulk associated with perfluorinated analogs. In procurement and material selection, it is primarily valued as a sensitive 19F NMR structural probe, a precise modulator of supramolecular self-assembly, and an essential precursor for specific advanced therapeutics, offering a highly tunable balance between native structural retention and enhanced physicochemical performance [1].
Generic substitution of Fmoc-3-fluoro-L-phenylalanine with its unfluorinated counterpart (Fmoc-Phe-OH) or its para-fluorinated isomer (Fmoc-4-fluoro-L-phenylalanine) routinely fails in both material science and medicinal chemistry workflows. The exact meta-positioning of the fluorine atom is critical; moving the fluorine to the para position alters the steric profile at a site frequently involved in core protein-protein interactions, while removing it entirely eliminates the 19F NMR handle and reverts the pKa and hydrophobicity to baseline levels [1]. In supramolecular applications, failing to use the 3-fluoro derivative completely shifts the self-assembly morphology from uniform fibrils to irregular nanoribbons, while in pharmaceutical synthesis, the meta-fluoro motif is a non-negotiable structural requirement for the target-binding efficacy of specific cyclic acyldepsipeptide antibiotics [2].
In the development of low-molecular-weight peptide hydrogels, the exact position of fluorine substitution dictates the self-assembly morphology. When functionalized as diaminopropane (DAP) derivatives, the baseline Fmoc-Phe-DAP forms twisted nanoribbon structures. In contrast, the meta-fluorinated Fmoc-3F-Phe-DAP undergoes distinct self-assembly into highly uniform fibril-like structures measuring 20.6 ± 6.7 nm in diameter at pH 1.0 [1]. This structural divergence is driven by the altered pKa and hydrophobicity imparted by the 3-fluoro substitution, directly impacting the emergent viscoelastic properties of the resulting hydrogel formulation [1].
| Evidence Dimension | Self-assembly morphology at pH 1.0 |
| Target Compound Data | Uniform fibril-like assemblies (20.6 ± 6.7 nm diameter) |
| Comparator Or Baseline | Fmoc-Phe-DAP (twisted nanoribbons) |
| Quantified Difference | Complete morphological shift from nanoribbons to uniform fibrils |
| Conditions | Aqueous hydrogel formulation at pH 1.0 with DAP C-terminal functionalization |
For materials scientists, selecting the 3-fluoro derivative is essential for engineering uniform fibrillar hydrogels with predictable rheological behavior, which cannot be achieved with the unfluorinated baseline.
For protein conformation studies, lightly fluorinated probes must provide high NMR sensitivity without disrupting native folding. Biosynthetic incorporation of 3-fluorophenylalanine into model proteins like calmodulin demonstrates that the 3-fluoro substitution retains a near-native tertiary structure and dynamic hydrophobic interior [1]. Unlike pentafluorophenylalanine (F5-Phe), which drastically increases core hydrophobicity and artificially alters folding thermodynamics—shifting ΔG°fold by nearly -10 kcal/mol in fluorous core models—3F-Phe acts as a non-disruptive reporter [2]. It provides distinct solvent isotope shifts and paramagnetic shifts that accurately map folding intermediates without the severe steric and hydrophobic penalties of perfluorination [1].
| Evidence Dimension | Structural perturbation and folding thermodynamics |
| Target Compound Data | Retains near-native tertiary structure and folding intermediates |
| Comparator Or Baseline | Pentafluorophenylalanine (F5-Phe) (induces artificial fluorous core hyper-stabilization) |
| Quantified Difference | Avoidance of extreme ΔG°fold shifts (up to ~10 kcal/mol) seen with perfluorinated analogs |
| Conditions | 19F NMR solvent isotope shift mapping in water-soluble proteins (e.g., calmodulin) |
Structural biologists must procure Fmoc-3-fluoro-L-phenylalanine to ensure their NMR data reflects true native protein dynamics rather than artificially stabilized fluorous-core artifacts.
Incorporating unnatural amino acids can quantitatively optimize biocatalyst performance. When 3-fluorophenylalanine is substituted into specific enzymes, such as PvuII endonuclease, it has been shown to induce a twofold increase in average specific activity compared to the wild-type enzyme [1]. Crucially, this enhancement occurs even when the 3-fluoro substitution is located distant from the catalytic active site or DNA-binding region, indicating that the subtle electronic and conformational effects of the meta-fluorine atom can allosterically boost catalytic turnover while maintaining wild-type conformational stability[1].
| Evidence Dimension | Enzyme specific activity |
| Target Compound Data | 2-fold increase in average specific activity |
| Comparator Or Baseline | Wild-type unfluorinated enzyme |
| Quantified Difference | 100% increase (2x) in catalytic activity |
| Conditions | Site-specific incorporation into PvuII endonuclease |
For industrial biocatalysis and protein engineering, procuring the 3-fluoro derivative offers a proven pathway to double specific enzyme activity without compromising structural stability.
In the synthesis of next-generation therapeutics, positional isomers of fluorophenylalanine are not interchangeable. Fmoc-3-fluoro-L-phenylalanine is the obligate building block for introducing the Phe(3-F) residue, which is a critical structural motif in potent cyclic acyldepsipeptide (ADEP) antibacterial agents [1]. The meta-positioning of the fluorine atom is strictly required to achieve the precise target binding affinity and pharmacokinetic profile of these antibiotics. Substituting with the more common 4-fluoro-L-phenylalanine or the unfluorinated baseline alters the electronic distribution and steric profile of the macrocycle, leading to a failure in replicating the required antibacterial efficacy [1].
| Evidence Dimension | Precursor suitability for ADEP antibiotics |
| Target Compound Data | Required structural motif for potent ADEP activity |
| Comparator Or Baseline | 4-fluoro-L-phenylalanine / Unfluorinated phenylalanine |
| Quantified Difference | Essential for target binding (non-interchangeable) |
| Conditions | Solid-phase peptide synthesis (SPPS) of cyclic acyldepsipeptides |
Medicinal chemists must procure this exact meta-fluorinated isomer to successfully synthesize active ADEP antibacterial compounds, as generic or para-fluorinated substitutes will fail to replicate the required biological activity.
Fmoc-3-fluoro-L-phenylalanine is the required precursor for formulating LMW peptide hydrogels where uniform fibrillar morphology is needed. Its specific pKa and hydrophobicity profile ensures predictable self-assembly and viscoelasticity that cannot be achieved with unfluorinated Fmoc-Phe-OH [1].
In structural biology, this compound serves as a high-fidelity 19F NMR probe. It is selected over perfluorinated analogs to monitor protein folding intermediates and solvent accessibility without artificially hyper-stabilizing the hydrophobic core or disrupting native tertiary structures [2].
For industrial biocatalysis, incorporating the 3-fluoro derivative into enzyme sequences (such as endonucleases) is a proven strategy to double specific catalytic activity. It provides a non-disruptive allosteric enhancement while preserving the overall conformational stability of the wild-type protein[3].
Medicinal chemists must procure this exact meta-fluorinated isomer for the solid-phase peptide synthesis of ADEP antibacterial agents. The 3-fluoro motif is structurally non-negotiable for achieving the target binding affinity required for the drug's mechanism of action[4].
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